tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Researchers synthesizing PROTACs or exploring CNS-targeted SAR often struggle to source chiral amino-oxane carbamates with well-defined stereochemistry and orthogonal protecting groups. This compound resolves that bottleneck: - Single (2S,3R) enantiomer ensures reproducible SAR data and target engagement profiles. - Free primary amine enables direct amide/sulfonamide/urea library synthesis without deprotection, accelerating SAR cycles. - Acid-labile Boc group remains intact during amine derivatization, enabling convergent PROTAC assembly. Supplied with full analytical characterization (≥95% purity), stored at 2-8°C, and shipped globally under ambient conditions. Ideal for fragment-based screening and PROTAC linker installation.

Molecular Formula C14H28N2O3
Molecular Weight 272.38 g/mol
Cat. No. B12073371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate
Molecular FormulaC14H28N2O3
Molecular Weight272.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC(CC1CCCOC1)N
InChIInChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16(4)9-12(15)8-11-6-5-7-18-10-11/h11-12H,5-10,15H2,1-4H3
InChIKeyYTRYLUDRIUZHKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate: Product Overview


tert-Butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate (CAS 1093869-21-6, molecular formula C₁₄H₂₈N₂O₃, molecular weight 272.38 g/mol) is a chiral, functionalized carbamate containing a primary amine, a tetrahydropyran (oxane) ring, and an N‑methyl substituent on the carbamate nitrogen . The compound possesses two defined stereocenters—(2S) on the propyl backbone and (3R) on the oxane ring—which collectively dictate its three-dimensional shape, hydrogen‑bonding capacity, and lipophilicity. It serves primarily as a protected amino‑alcohol intermediate or a fragment for structure‑activity relationship (SAR) exploration in drug discovery programs .

1
Stereochemically defined building block (2S,3R) configuration provides a consistent spatial orientation for SAR exploration.
2
Orthogonal functional handles Primary amine and N‑methyl Boc‑carbamate enable selective derivatization without premature deprotection.
3
Fragment‑compatible synthetic intermediate May support hit‑to‑lead libraries via direct amine elaboration, reducing synthetic step count.

Why Generic Substitution Fails for This Carbamate


Superficially similar compounds—such as the regioisomeric 1‑amino‑propan‑2‑yl carbamate (CAS 942145‑27‑9) or the des‑methyl analogue—differ in the position of the primary amine and the presence of the N‑methyl group, leading to markedly different hydrogen‑bond donor/acceptor patterns, basicity, and conformational preferences . Even subtle adjustments to the stereochemistry or methylation state alter the vector of the amine and the overall lipophilicity, which directly impacts target‑binding pose, metabolic stability, and synthetic reactivity. Consequently, substituting the title compound with a generic “amino‑oxane carbamate” risks invalidating SAR hypotheses, introducing undesired off‑target effects, or failing to reproduce published synthetic protocols that rely on the precise amine geometry for chemoselective ligation .

This carbamate

2‑amino regioisomer with N‑methyl substituent; defined (2S,3R) stereochemistry.

Regioisomer / Des‑methyl analogue

1‑amino regioisomer shifts amine position, altering LogP, tPSA and H‑bond capacity. Des‑methyl analogue lacks conformational restriction, reducing predicted metabolic stability.

Stereochemical identity

Enantiomerically pure (2S,3R) form ensures predictable amine vector and lipophilicity.

Racemate or opposite enantiomer

Different stereochemistry may invert the amine orientation, potentially invalidating SAR hypotheses and synthetic protocol outcomes.

Quantitative Differentiation Evidence


Lipophilicity: 2-Amino vs. 1-Amino Regioisomer

The calculated partition coefficient (LogP) of the title 2‑amino regioisomer is 2.70, whereas the 1‑amino regioisomer (CAS 942145‑27‑9) is predicted to exhibit a lower LogP owing to the closer proximity of the polar primary amine to the carbamate and the oxane oxygen, which increases local hydrophilicity and hydrogen‑bond donor capacity . Although an experimentally determined LogP for the 1‑amino isomer is not available in public repositories, the structural difference translates into an estimated ΔLogP of approximately 0.3–0.5 log units, a shift that is significant for CNS penetration optimization where LogP values between 2 and 3 are often targeted.

Lipophilicity shift
Class-level
2‑amino isomer LogP 2.70
vs
1‑amino regioisomer est. 2.2–2.4
Supports passive permeability context; may favor CNS penetration screening.
Computed values; experimental LogP not available.
Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Polar Surface Area: Impact on Blood-Brain Barrier Penetration

The computed topological polar surface area (tPSA) of the target compound is 64.79 Ų . The regioisomeric 1‑amino analog is predicted to have a higher tPSA (≈ 76–80 Ų) because the primary amine is located at the terminus, increasing solvent‑exposed polar surface. A tPSA below 70 Ų is generally associated with improved blood‑brain barrier permeability, placing the 2‑amino isomer in a more favorable range for CNS programs.

Polar surface area
Class-level
64.79 Ų
Regioisomer est. 76–80 Ų
Lower tPSA suggests improved blood‑brain barrier permeability context.
Computed tPSA; experimental measurement not required for ranking.
Drug Metabolism Pharmacokinetics Blood‑Brain Barrier

N-Methylation: Enhanced Metabolic Stability

The N‑methyl substituent on the carbamate nitrogen restricts rotation around the N–C(O) bond, biasing the molecule toward a trans‑amide conformation that is resistant to enzymatic hydrolysis . In contrast, the des‑methyl analogue (tert‑butyl ((S)-2-amino-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)carbamate) possesses a secondary carbamate NH that is prone to hydrogen‑bond‑mediated degradation by esterases and amidases. While quantitative stability data for this specific pair are absent, studies on analogous N‑methyl carbamates demonstrate a 2‑ to 5‑fold increase in metabolic half‑life in liver microsomes relative to the corresponding secondary carbamates [1].

Metabolic stability
Class-level
2–5× longer half‑life predicted
May reduce clearance risk in pharmacological studies; requires experimental confirmation.
Extrapolated from N‑methyl carbamate class data.
Conformational Analysis Metabolic Stability Prodrug Design

Primary Amine as a Unique Derivatization Handle

The title compound presents a free primary amine that is orthogonal to the Boc‑like tert‑butyl carbamate and the oxane ring. This allows for selective amide bond formation, reductive amination, or sulfonamide coupling without disturbing the carbamate protecting group. The closely related azido analogue (CAS 942145‑26‑8, tert‑butyl ((S)-1-azido-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)(methyl)carbamate) requires a separate reduction step to liberate the amine, adding one synthetic transformation and potentially lowering overall yield [1]. Quantitative yield comparisons depend on specific transformations, but the avoidance of an azide reduction step removes safety concerns associated with azide intermediates and eliminates the need for hydrogenolysis or Staudinger conditions, which can be incompatible with other functional groups [2].

Derivatization handle
Cross-study comparable
Free amine present 0 extra steps
vs
Azido analogue 1 reduction step
Eliminates azide reduction, potentially increasing throughput in parallel synthesis.
Step count based on commercially available derivatives.
Synthetic Chemistry Bioconjugation Fragment Elaboration

High-Value Application Scenarios


CNS-Focused Fragment-Based Drug Discovery

The favorable LogP (2.70) and low tPSA (64.79 Ų) position the compound as an ideal fragment for CNS target screening. Its primary amine can be rapidly elaborated into amide, sulfonamide, or urea libraries while maintaining the oxane ring as a conformationally constrained, moderately lipophilic moiety that enhances ligand efficiency .

Parallel Synthesis of Metabolically Stable Probes

The N‑methyl carbamate imparts predicted metabolic stability, making the compound a preferred scaffold for generating probe molecules intended for cellular or in vivo target engagement studies. Researchers can exploit the free amine for direct diversification without the need for a deprotection step, accelerating SAR cycles [1].

Chemoselective Bioconjugation for PROTAC Design

The orthogonal reactivity of the primary amine, in the presence of the acid‑labile tert‑butyl carbamate, allows for the installation of E3 ligase ligands or linker moieties without premature Boc removal. This enables a convergent synthetic route to PROTAC candidates, simplifying purification and improving overall yield .

Application
Selection Property
Validation Focus
CNS‑target fragment screening
Favorable computed lipophilicity and low polar surface area
Membrane permeability and CNS penetration assessment
Metabolically stable probe synthesis
N‑methyl carbamate conformational restriction
In vitro metabolic stability and clearance profiling
Chemoselective PROTAC linker installation
Orthogonal primary amine reactivity
Selective amidation / bioconjugation without premature Boc deprotection
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